![molecular formula C12H14FN3O2S B2582503 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide CAS No. 956752-67-3](/img/structure/B2582503.png)
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
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Overview
Description
“3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties . Another example is the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide by the amidation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) has been used to further calculate the molecular structure, and the results were found to be consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular formula of 4-fluoro-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide is C14H18FN3O2S, and its molecular weight is 311.3750232 .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, due to its structural similarity to biologically active molecules, can be used in pharmaceutical research. It may serve as a precursor or an intermediate in the synthesis of potential drug candidates. The sulfonamide group is known for its presence in many therapeutic agents, and the introduction of a fluorine atom can enhance the biological activity and metabolic stability of pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. They can help in the quantification or identification of substances in complex mixtures.
Each of these applications leverages the unique chemical structure of 3-fluoro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide to explore new frontiers in scientific research and development. While the current information available does not provide specific details on the applications, the potential uses outlined above are based on the general properties of sulfonamides and fluorinated compounds in various fields of chemistry and biology .
Mechanism of Action
Future Directions
The future directions of research on similar compounds involve the design and synthesis of novel derivatives with improved pharmacological activities. For instance, the synthesized morpholine tetrazole hybrids offer a promising substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .
properties
IUPAC Name |
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-8-12(9(2)16(3)14-8)15-19(17,18)11-6-4-5-10(13)7-11/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDVQOGSRZECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
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